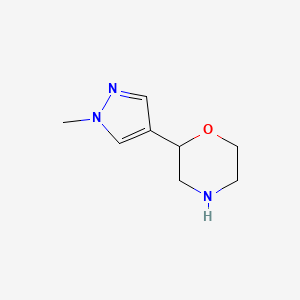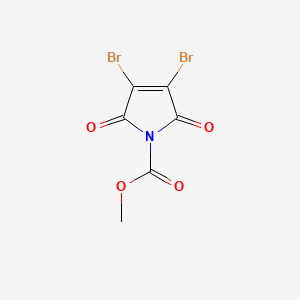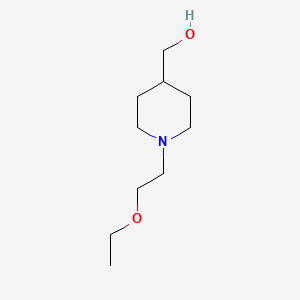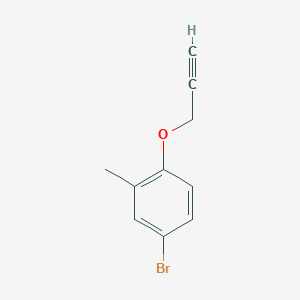![molecular formula C12H20ClN B1457346 [4-(2-Methylbutan-2-yl)phenyl]methanamine hydrochloride CAS No. 1423029-52-0](/img/structure/B1457346.png)
[4-(2-Methylbutan-2-yl)phenyl]methanamine hydrochloride
Overview
Description
“[4-(2-Methylbutan-2-yl)phenyl]methanamine hydrochloride” is a chemical compound with the CAS Number: 1423029-52-0 . It has a molecular weight of 213.75 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “[4-(2-Methylbutan-2-yl)phenyl]methanamine hydrochloride” is 1S/C12H19N.ClH/c1-4-12(2,3)11-7-5-10(9-13)6-8-11;/h5-8H,4,9,13H2,1-3H3;1H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“[4-(2-Methylbutan-2-yl)phenyl]methanamine hydrochloride” is a powder that is stored at room temperature .Scientific Research Applications
Material Science
In material science, this compound’s structural properties are of interest. Researchers can study the compound’s interaction with various materials to develop new composites or coatings that could enhance material durability or confer additional properties like increased resistance to chemicals or temperature .
Chemical Synthesis
This chemical serves as a building block in the synthesis of more complex molecules. Its reactive amine group allows for the creation of a wide range of derivatives, which can be used to explore new reactions or pathways in synthetic chemistry .
Biological Studies
The biological activity of [4-(2-Methylbutan-2-yl)phenyl]methanamine hydrochloride is a subject of investigation. It may interact with biological receptors or enzymes, providing insights into the development of new therapeutic agents or the understanding of biological pathways .
Analytical Method Development
Analytical chemists use this compound to develop new analytical methods. Due to its unique chemical structure, it can be used as a target analyte in method development, helping to establish protocols for the detection and quantification of similar compounds .
Safety and Toxicology
Safety and toxicology research is crucial for any chemical compound. The compound’s safety profile, including its hazard statements and precautionary measures, is thoroughly researched to understand its effects on health and the environment .
Nanotechnology
In nanotechnology, researchers may explore the use of [4-(2-Methylbutan-2-yl)phenyl]methanamine hydrochloride in the creation of nanoscale devices or sensors. Its molecular structure could be key in designing components at the nanometer scale .
Environmental Science
Environmental scientists might investigate how this compound interacts with environmental factors. Studies could include its breakdown products, persistence in various ecosystems, and potential impact on flora and fauna .
Safety and Hazards
properties
IUPAC Name |
[4-(2-methylbutan-2-yl)phenyl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N.ClH/c1-4-12(2,3)11-7-5-10(9-13)6-8-11;/h5-8H,4,9,13H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JINNAJAXFURBIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=CC=C(C=C1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(2-Methylbutan-2-yl)phenyl]methanamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-(Trifluoromethyl)-1H-pyrrolo[2,3-B]pyridin-4-amine](/img/structure/B1457266.png)


![Tert-butyl 5-azaspiro[2.5]octan-8-ylcarbamate](/img/structure/B1457272.png)

![5-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1457274.png)





